N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a thiazolidinone core (2,4-dioxo-1,3-thiazolidin-3-yl) substituted with a (5Z)-thiophen-2-ylmethylidene group and an acetamide side chain containing a 3-(dimethylamino)propyl moiety. The thiazolidinone scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9- |
InChI Key |
WGDANEZXFFFZGW-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CS2)/SC1=O |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a thiophene derivative with a suitable amine to form the thiazolidine ring. This reaction is usually carried out under reflux conditions in the presence of a catalyst.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This step requires the use of a strong base and a suitable solvent.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step is typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl groups, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acetyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes, receptors, and other proteins. Its binding to these targets can modulate their activity, leading to various biological effects.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with structurally related thiazolidinone derivatives to highlight substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Findings:
Substituent Effects on Bioactivity: The thiophene group in the target compound may confer enhanced electron density and binding to sulfur-rich enzyme pockets compared to phenyl or chlorophenyl analogs . Dimethylaminopropyl in the side chain likely improves aqueous solubility relative to imidazole or thiadiazole moieties, which are more hydrophobic .
Biological Activity Trends: Imidazole- and thiadiazole-containing derivatives (e.g., ) exhibit pronounced antimicrobial activity, aligning with known trends for heterocyclic moieties in drug design .
Structural Insights :
- The Z-configuration of the exocyclic double bond (common across analogs) is critical for maintaining planarity and π-stacking interactions in biological targets .
- Crystallographic data (e.g., bond lengths, angles) for such compounds are typically refined using SHELX programs, ensuring high structural accuracy .
Biological Activity
N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles and analyzes the existing literature on the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol
IUPAC Name: this compound
InChI Key: XWBOUPPBQQNWIU-XFXZXTDPSA-N
The compound features a dimethylamino group, a thiazolidine ring, and a thiophene moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can form hydrogen bonds with proteins, while the hydrophobic thiophene and thiazolidine rings may facilitate interactions within protein hydrophobic pockets. These interactions can modulate enzymatic activities or receptor functions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogels derived from this compound showed substantial antibacterial activity against E. coli. The presence of quaternary ammonium groups enhanced interaction with bacterial membranes, leading to effective inhibition of bacterial growth .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in various studies:
- Case Study: In a recent investigation into COX-II inhibitors, compounds similar to this compound exhibited selective inhibition of COX-II enzymes. This suggests potential applications in treating inflammatory diseases .
Research Findings Overview
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Areas for future exploration include:
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies: Conducting animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
